Luffasterol A
Description
Luffasterol A is a 9,11-secosterol isolated from the Palauan marine sponge Luffariella sp. . It belongs to a class of highly oxidized sterols characterized by a cleaved C9–C11 bond, forming a 9-oxo-11-aldehyde moiety. The core structure consists of a 3β-acetoxy-5α,6α-epoxy-9-oxo-9,11-secocholest-7-ene scaffold, with variable side-chain modifications distinguishing it from related compounds (Figure 1) . Secosterols like this compound are biosynthetically derived from Δ⁵,7,9(11)-triene sterol precursors through oxidative cleavage and subsequent functionalization, a pathway observed in multiple sponge-derived metabolites .
Properties
Molecular Formula |
C29H44O5 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
[(1aS,4aS,7S,8aR)-4a-methyl-3-[(1R,2R,3R)-2-methyl-3-[(2R)-6-methylheptan-2-yl]-2-(2-oxoethyl)cyclopentyl]-4-oxo-5,6,7,8-tetrahydro-1aH-naphtho[1,8a-b]oxiren-7-yl] acetate |
InChI |
InChI=1S/C29H44O5/c1-18(2)8-7-9-19(3)23-10-11-24(27(23,5)14-15-30)22-16-25-29(34-25)17-21(33-20(4)31)12-13-28(29,6)26(22)32/h15-16,18-19,21,23-25H,7-14,17H2,1-6H3/t19-,21+,23-,24+,25+,27-,28-,29+/m1/s1 |
InChI Key |
LULBFAIQTMKTGW-DIRNYYKDSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@H]([C@]1(C)CC=O)C2=C[C@H]3[C@@]4(O3)C[C@H](CC[C@@]4(C2=O)C)OC(=O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC(C1(C)CC=O)C2=CC3C4(O3)CC(CCC4(C2=O)C)OC(=O)C |
Synonyms |
luffasterol A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Analogous Compounds
Key Observations :
Functional Group Variations :
- This compound’s 3β-acetoxy group is replaced by a 3β-hydroxy in Compound 258, indicating deacetylation as a key structural divergence .
- Compound 257 exhibits dual hydroxylation at C-5β and C-6β, contrasting with the 5α,6α-epoxy configuration in this compound .
Biosynthetic Pathways :
- All compounds derive from Δ⁵,7,9(11)-triene sterol precursors. This compound and Compound 257 arise via divergent oxidation routes:
Table 2: Cytotoxic Activities of Selected Secosterols
Key Findings :
- Side-chain saturation (e.g., Compound 260’s 22,23-dihydro modification) correlates with reduced potency, highlighting the role of unsaturated bonds in bioactivity .
Stereochemical and Spectroscopic Distinctions
- Epoxy Orientation: The 5α,6α-epoxy configuration in this compound and Compound 258 is confirmed via NMR coupling constants (J = 2–3 Hz) and nOe correlations, whereas Compound 257’s 5β,6β-dihydroxy groups produce distinct $^{13}$C NMR shifts (δ 70–75 ppm) .
- Aldehyde vs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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